molecular formula C22H46O6 B1204753 Pentaethylene glycol monododecyl ether CAS No. 3055-95-6

Pentaethylene glycol monododecyl ether

Cat. No. B1204753
CAS RN: 3055-95-6
M. Wt: 406.6 g/mol
InChI Key: LAPRIVJANDLWOK-UHFFFAOYSA-N
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Description

Pentaethylene glycol monododecyl ether, also known as C12E5, is a surfactant molecule. It is noteworthy for its applications in various fields due to its unique molecular orientation and properties.

Synthesis Analysis

While specific synthesis details for Pentaethylene glycol monododecyl ether are not directly available, related compounds and methodologies provide insight. For instance, Herzberger et al. (2016) describe the synthesis of thioether-functional poly(ethylene glycol) through anionic ring-opening polymerization (Herzberger et al., 2016). Additionally, Knuf et al. (2003) discuss the preparation of discrete oligoethers like pentabutylene glycol and hexapropylene glycol, employing methods such as oxidation, acetal formation, and reductive ring opening (Knuf et al., 2003).

Molecular Structure Analysis

Kuhn and Rehage (2000) performed a molecular dynamics computer simulation to investigate the dynamic properties of C12E5 at air/water and oil/water interfaces. Their study offers valuable insights into the molecular orientation of this surfactant molecule (Kuhn & Rehage, 2000).

Chemical Reactions and Properties

Herzberger et al. (2016) describe the chemical reactions and properties of poly(ethylene glycol), which are relevant due to the structural similarities with C12E5. Their study highlights how the chemical structure affects the thermal response and micelle formation in aqueous solutions (Herzberger et al., 2016).

Physical Properties Analysis

The study by Kuhn and Rehage (2000) also sheds light on the physical properties of C12E5, particularly its orientation and behavior at different interfaces, which are crucial for understanding its physical characteristics (Kuhn & Rehage, 2000).

Chemical Properties Analysis

The research by Herzberger et al. (2016) provides insights into the chemical properties of poly(ethylene glycol)-based compounds, which can be extrapolated to understand the chemical properties of C12E5. The study emphasizes the polymer's response to environmental conditions and its potential as a redox-responsive nanocarrier (Herzberger et al., 2016).

Scientific Research Applications

1. Surface Modification of Hydrophobic Polymers

  • Application Summary: C12E5 is used to modify the surface of hydrophobic polymers, specifically polyisoprenes, to make them hydrophilic . This is a simple model for the hydrophilic chemical modification of rubbery polymers .
  • Methods of Application: The surfactant spontaneously blooms to the surface of spin-cast hydrophobic polyisoprenes . The vertical depth profiles were quantified using neutron reflectometry (NR), and surface properties were characterized using contact angle analysis and atomic force microscopy (AFM) .
  • Results: Despite the low surface tension of the toluene solvent used in film preparation and the low surface energy of the polyisoprene (PI) matrix, NR depth profiles revealed clear evidence of surfactant segregation . This surface layer was typically thicker than a monolayer, but incomplete, yet was remarkably stable with respect to dissolution .

2. Multilamellar Vesicle Formation

  • Application Summary: C12E5 is used in the study of biological membranes and cell biology for vesicle formation .
  • Methods of Application: The lamellar phase at 40wt% solution of C12E5 dissolved in D2O forms multilamellar vesicles under shear rate .
  • Results: The formation of multilamellar vesicles has been observed under shear rate .

3. Surfactant in Chemical Compounds

  • Application Summary: C12E5 is a nonionic surfactant used in the formation of chemical compounds . It is formed by the ethoxylation chemical reaction of dodecanol (lauryl alcohol) to give a material with 5 repeat units of ethylene glycol .
  • Methods of Application: The surfactant is formed by the ethoxylation chemical reaction of dodecanol (lauryl alcohol) .
  • Results: The resulting material has 5 repeat units of ethylene glycol, making it an effective nonionic surfactant .

4. Surface Aggregate Structure on Silica

  • Application Summary: C12E5 is used in the study of surface aggregate structures on silica .
  • Methods of Application: The self-assembly of C12E5 in the presence of a purpose-synthesized silica sol of uniform particle size has been studied .
  • Results: The study provides insights into the behavior of nonionic surfactants on silica surfaces .

5. Crystallization of Bovine Heart Cytochrome c Oxidase

  • Application Summary: C12E5 has been used in the study of the effects of ethyleneglycol chain length of dodecyl polyethyleneglycol monoether on the crystallization of bovine heart cytochrome c oxidase .
  • Methods of Application: The study involved the use of C12E5 in the crystallization process of bovine heart cytochrome c oxidase .
  • Results: The study provided insights into the role of ethyleneglycol chain length of dodecyl polyethyleneglycol monoether in the crystallization process .

6. Water-Resistant Surface Modification of Hydrophobic Polymers

  • Application Summary: C12E5 is used to modify the surface of hydrophobic polymers to make them water-resistant . This system provides a model for hydrophilic chemical modification of rubbery polymers .
  • Methods of Application: The surfactant spontaneously blooms to the surface of spin-cast hydrophobic polyisoprenes . The vertical depth profiles were quantified using neutron reflectometry (NR), and surface properties were characterized using contact angle analysis and atomic force microscopy (AFM) .
  • Results: Despite the low surface tension of the toluene solvent used in film preparation and the low surface energy of the polyisoprene (PI) matrix, NR depth profiles revealed clear evidence of surfactant segregation . This surface layer was typically thicker than a monolayer, but incomplete, yet was remarkably stable with respect to dissolution .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O6/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPRIVJANDLWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058632
Record name 3,6,9,12,15-Pentaoxaheptacosan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Pentaethylene glycol monododecyl ether
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Product Name

Laureth-5

CAS RN

3055-95-6
Record name 3,6,9,12,15-Pentaoxaheptacosan-1-ol
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Record name Laureth-5
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Record name 3,6,9,12,15-Pentaoxaheptacosan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
556
Citations
R Aveyard, BP Binks, PDI Fletcher - Langmuir, 1989 - ACS Publications
We present phase boundaries and viscosity, light-scattering, and interfacial tension datafor microemulsion systems containing alkane, water, and the nonionic surfactant C12E5. We …
Number of citations: 152 pubs.acs.org
VA Gilchrist, JR Lu, E Staples, P Garrett, J Penfold - Langmuir, 1999 - ACS Publications
… A nonionic surfactant pentaethylene glycol monododecyl ether (C 12 E 5 ) has been used in this study. Nonionic surfactants are widely used in many industrial processes, partly …
Number of citations: 37 pubs.acs.org
S Tanaka, Y Kubo, Y Yokoyama, A Toda… - The Journal of …, 2011 - pubs.aip.org
We investigated the phase separation phenomena in dilute surfactant pentaethylene glycol monodedecyl ether (C 12 E 5) solutions focusing on the growth law of separated domains. …
Number of citations: 13 pubs.aip.org
K Wongwailikhit, A Ohta, K Seno… - The Journal of …, 2001 - ACS Publications
… Pentaethylene glycol monodecyl ether (C 10 E 5 ) and pentaethylene glycol monododecyl ether (C 12 E 5 ) were purchased from NIKKO CHEMICALS CO., Ltd., and pentaethylene …
Number of citations: 30 pubs.acs.org
Y Kubo, Y Yokoyama, S Tanaka - The Journal of Chemical Physics, 2013 - pubs.aip.org
… We report here peculiar finger-like patterns observed during the phase separation process of dilute micellar pentaethylene glycol monododecyl ether solutions. The patterns were …
Number of citations: 1 pubs.aip.org
PG Cummins, J Penfold, E Staples - The Journal of Physical …, 1992 - ACS Publications
Small-angle neutron scattering (SANS) has been used tocharacterize the nature of the adsorption of pentaethylene glycon monododecyl ether (C12E05) on a ludox silica sol. The …
Number of citations: 44 pubs.acs.org
JR Lu, TJ Su, MJ Lawrence, DJ Barlow… - The Journal of …, 1999 - ACS Publications
… Very recently, we have also studied the spreading of dodecane onto the surface of pentaethylene glycol monododecyl ether (C 12 E 5 ) 4 and found that the cross distance between the …
Number of citations: 10 pubs.acs.org
JR Lu, ZX Li, RK Thomas, BP Binks… - The Journal of …, 1998 - ACS Publications
… and surface tensiometry have been used to study the composition and structure of a mixed monolayer of dodecane and the nonionic surfactant pentaethylene glycol monododecyl ether …
Number of citations: 88 pubs.acs.org
T Telgmann, U Kaatze - The Journal of Physical Chemistry A, 2000 - ACS Publications
… Pentaethylene glycol monododecyl ether (C 12 E 5 ) has been delivered by Fluka (Neu-Ulm, FRG). All compounds, with a purity grade between 97% and 99%, have been used as …
Number of citations: 29 pubs.acs.org
D Navarro-Aquino, M Medeiros - Colloids and Surfaces A: Physicochemical …, 2022 - Elsevier
… [7] have studied the sphere-to-rod transition of pentaethylene glycol monododecyl ether (C 8 E 12 ) with a coarse-grained force field. In this study, they found very good agreement of the …
Number of citations: 2 www.sciencedirect.com

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